molecular formula C11H19Br B15254943 (2-Bromo-1-cyclobutylethyl)cyclopentane

(2-Bromo-1-cyclobutylethyl)cyclopentane

Cat. No.: B15254943
M. Wt: 231.17 g/mol
InChI Key: GAFYLKSEOISGIO-UHFFFAOYSA-N
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Description

(2-Bromo-1-cyclobutylethyl)cyclopentane is an organic compound with the molecular formula C₁₁H₁₉Br. It consists of a cyclopentane ring substituted with a 2-bromo-1-cyclobutylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-cyclobutylethyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of 1-cyclobutylethylcyclopentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromo compound .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-cyclobutylethyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

(2-Bromo-1-cyclobutylethyl)cyclopentane is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-1-cyclobutylethyl)cyclopentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1-cyclobutylethyl)cyclopentane is unique due to the presence of both a cyclobutylethyl group and a bromine atom on the cyclopentane ring.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

(2-bromo-1-cyclobutylethyl)cyclopentane

InChI

InChI=1S/C11H19Br/c12-8-11(10-6-3-7-10)9-4-1-2-5-9/h9-11H,1-8H2

InChI Key

GAFYLKSEOISGIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CBr)C2CCC2

Origin of Product

United States

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